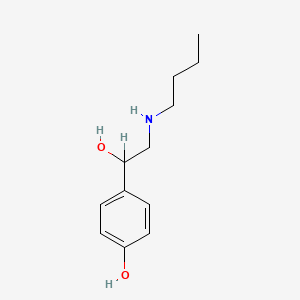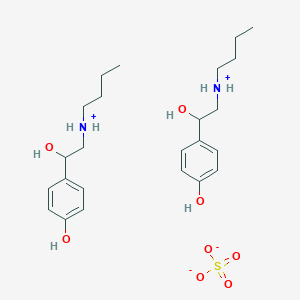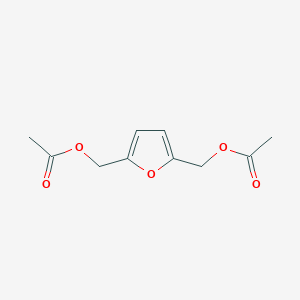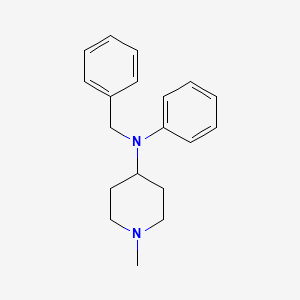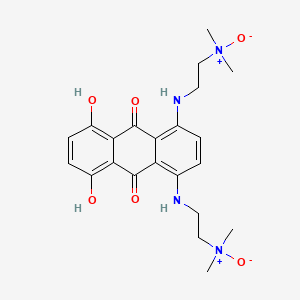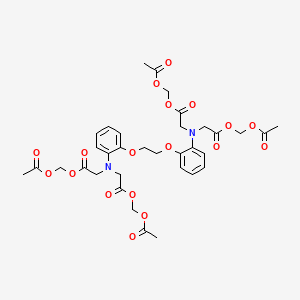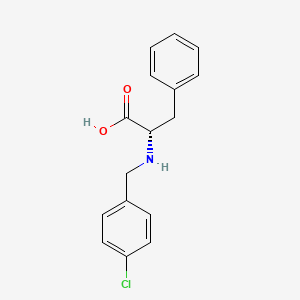
N-(4-Chlorobenzyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BRL-26314 involves the reductocondensation of 4-chlorobenzaldehyde with L-phenylalanine using cyanoborohydride in methanol . This method is efficient and yields a high purity product. Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and scalability.
Chemical Reactions Analysis
BRL-26314 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BRL-26314 has several scientific research applications:
Chemistry: It is used as a model compound in studying reductocondensation reactions and nucleophilic substitution reactions.
Biology: The compound is studied for its effects on lipid metabolism and cholesterol levels.
Medicine: BRL-26314 is investigated for its potential to treat hypercholesterolemia and related cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
BRL-26314 exerts its effects primarily by inhibiting cholesterol synthesis. It targets the enzyme lipoprotein lipase, which plays a crucial role in lipid metabolism . By inhibiting this enzyme, BRL-26314 increases the turnover of cholesterol, leading to elevated levels of high-density lipoprotein cholesterol.
Comparison with Similar Compounds
BRL-26314 is unique compared to other similar compounds due to its specific mechanism of action and its ability to elevate high-density lipoprotein cholesterol levels. Similar compounds include:
- N-(4-chlorobenzyl)-L-tyrosine
- N-(4-chlorobenzyl)-L-tryptophan
- N-(4-chlorobenzyl)-L-histidine
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
CAS No. |
79600-96-7 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1 |
InChI Key |
SAOHCSVJQIAGDD-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRL 26314 BRL-26314 N-(4-chlorobenzyl)phenylalanine N-(para-chlorobenzyl)-L-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



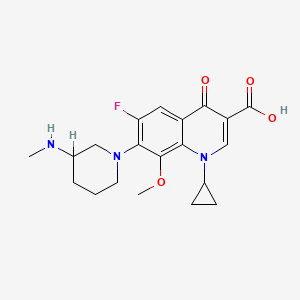
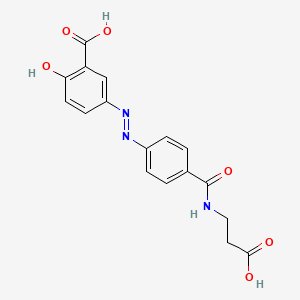

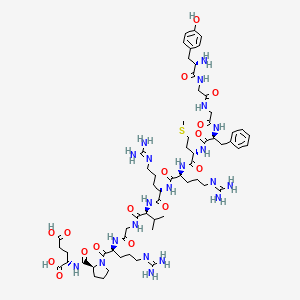

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)
